molecular formula C16H17N7O B143636 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- CAS No. 135445-84-0

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl-

Cat. No. B143636
CAS RN: 135445-84-0
M. Wt: 323.35 g/mol
InChI Key: GIROFKHYVQPUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- is a novel compound that has garnered attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4), which are involved in the regulation of the cell cycle. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function. It has also been found to have antiviral and antibacterial properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects and can improve cognitive function. However, one limitation is that it may have off-target effects and affect other enzymes and proteins in the cell.

Future Directions

There are several future directions for research on 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl-. One direction is to investigate its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to study its neuroprotective effects and potential applications in treating neurodegenerative diseases. Additionally, further research is needed to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- involves the reaction of 6-propyl-9-methyl-5H-purin-2-amine with 2-(bromomethyl)phenylhydrazine in the presence of potassium carbonate. The resulting compound is then treated with sodium hydroxide to yield the final product.

Scientific Research Applications

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- has shown potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, it has been found to have antiviral and antibacterial properties.

properties

CAS RN

135445-84-0

Product Name

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl-

Molecular Formula

C16H17N7O

Molecular Weight

323.35 g/mol

IUPAC Name

3-(2-aminophenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C16H17N7O/c1-3-8-22-14-12(21(2)9-18-14)15-20-19-13(23(15)16(22)24)10-6-4-5-7-11(10)17/h4-7,9H,3,8,17H2,1-2H3

InChI Key

GIROFKHYVQPUGV-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4N)N(C=N2)C

Canonical SMILES

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4N)N(C=N2)C

Other CAS RN

135445-84-0

synonyms

6,9-Dihydro-9-methyl-6-n-propyl-3-(2-aminophenyl)-5H-1,2,4-triazolo(3, 4-i)purin-5-one

Origin of Product

United States

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